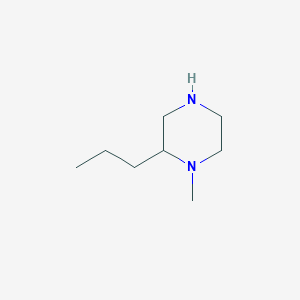
1-Methyl-2-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-propylpiperazine is a chemical compound belonging to the piperazine family, characterized by the presence of a methyl group and a propyl group attached to the piperazine ring. This compound is known for its versatile applications in various fields, including pharmaceuticals, industrial processes, and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-propylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically proceed under basic conditions and may involve the use of protecting groups to achieve the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves batch or flow (microwave) reactors. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported to enhance the efficiency of the synthesis . This method allows for the preparation of monosubstituted piperazine derivatives in a one-pot-one-step manner, eliminating the need for protecting groups.
化学反応の分析
Types of Reactions: 1-Methyl-2-propylpiperazine undergoes various chemical reactions, including alkylation, acylation, and substitution . These reactions are facilitated by the presence of the secondary amine group, which acts as a nucleophile.
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, acyl chlorides, and other electrophilic reagents. The reactions typically occur under basic or neutral conditions, with solvents such as water or organic solvents like ethanol and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions with alkyl halides yield N-alkylated piperazine derivatives, while acylation reactions with acyl chlorides produce N-acylated piperazine derivatives .
科学的研究の応用
1-Methyl-2-propylpiperazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-2-propylpiperazine involves its interaction with molecular targets and pathways. As a functional group-containing compound, it acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . These interactions enable the compound to exert its effects in various applications, including pharmaceuticals and industrial processes.
類似化合物との比較
1-Methylpiperazine: Similar in structure but lacks the propyl group, making it less versatile in certain applications.
2-Methylpiperazine: Another derivative with a different substitution pattern, affecting its reactivity and applications.
N-Propylpiperazine: Contains a propyl group but lacks the methyl group, influencing its chemical properties and uses.
Uniqueness: 1-Methyl-2-propylpiperazine stands out due to its unique combination of a methyl and a propyl group attached to the piperazine ring. This structural feature enhances its reactivity and versatility, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
1-methyl-2-propylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-4-8-7-9-5-6-10(8)2/h8-9H,3-7H2,1-2H3 |
InChIキー |
BIYOMNPUPXIXFC-UHFFFAOYSA-N |
正規SMILES |
CCCC1CNCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


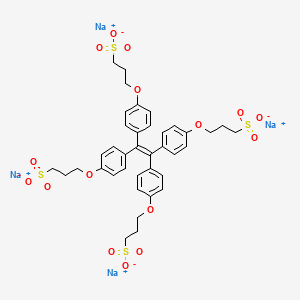


![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
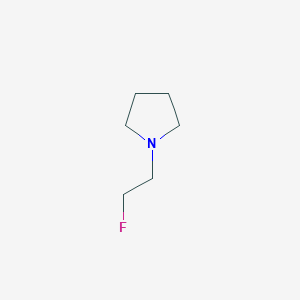
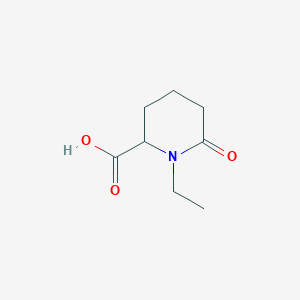

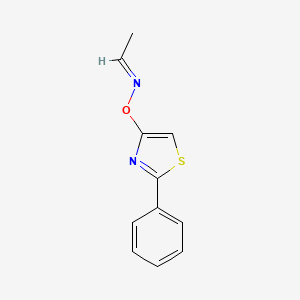
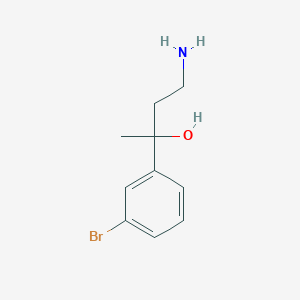

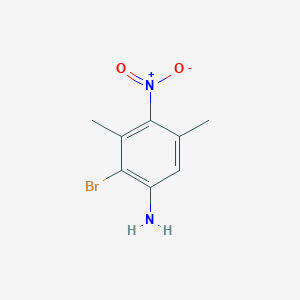


![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
